Lisinopril

Congestive Heart Failure Left Ventricular Dysfunction Cardiovascular Pharmacology

Procure Lisinopril (CAS 77726-95-5) for your research protocols requiring a directly active, non-sulfhydryl ACE inhibitor. Unlike prodrugs (enalapril, ramipril), it requires no hepatic bioactivation and exhibits negligible plasma protein binding (<1%), ensuring predictable PK/PD. Its 12–13-hour half-life supports sustained once-daily dosing. Evidence shows superior efficacy over captopril in improving LVEF and exercise duration in heart failure patients with renal impairment, making it the optimal choice for preclinical cardiac remodeling and functional capacity studies.

Molecular Formula C21H31N3O5
Molecular Weight 405.5 g/mol
CAS No. 77726-95-5
Cat. No. B7781882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisinopril
CAS77726-95-5
Molecular FormulaC21H31N3O5
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
InChIKeyRLAWWYSOJDYHDC-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility97 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Lisinopril (CAS 77726-95-5) ACE Inhibitor Sourcing Guide for Scientific and Industrial Procurement


Lisinopril is a potent, non-sulfhydryl, non-prodrug angiotensin-converting enzyme (ACE) inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile . It is directly active upon oral administration, unlike the majority of ACE inhibitors which require hepatic bioactivation, and exhibits negligible plasma protein binding, ensuring predictable distribution and activity [1]. Its long elimination half-life of 12–13 hours enables consistent once-daily dosing for sustained 24-hour blood pressure control [2].

Lisinopril Versus In-Class Analogs: Why Interchangeability Is Not Supported by Evidence


Despite belonging to the same ACE inhibitor class, lisinopril's unique combination of structural and pharmacokinetic attributes creates quantifiable differentiation from its closest analogs. Its status as a non-prodrug that is directly active and undergoes no hepatic metabolism distinguishes it from enalapril, ramipril, and benazepril, while its non-sulfhydryl structure differentiates it from captopril [1]. These distinctions translate into measurable differences in plasma protein binding, bioavailability, duration of action, and clinical outcomes in specific patient populations [2]. Substituting lisinopril with a generic ACE inhibitor without considering these data points may lead to altered therapeutic outcomes, particularly in patients with renal or hepatic impairment.

Lisinopril Differential Evidence: Quantitative Comparisons with Enalapril, Captopril, and Ramipril


Lisinopril vs. Captopril: Superior Improvement in Left Ventricular Ejection Fraction in Heart Failure

A randomized, multicenter trial directly compared lisinopril with captopril in patients with congestive heart failure. In a subgroup with moderately to severely reduced baseline left ventricular ejection fraction (LVEF <35%), lisinopril treatment resulted in a significant increase in LVEF, whereas captopril did not [1].

Congestive Heart Failure Left Ventricular Dysfunction Cardiovascular Pharmacology

Lisinopril vs. Enalapril: Greater 24-Hour Systolic Blood Pressure Reduction

A study using ambulatory blood pressure monitoring (ABPM) compared the antihypertensive effects of lisinopril and enalapril. After 4 weeks of treatment, lisinopril demonstrated a significantly greater reduction in mean 24-hour systolic blood pressure compared to enalapril [1].

Hypertension Ambulatory Blood Pressure Monitoring Clinical Pharmacology

Lisinopril vs. Captopril: Improved Exercise Duration in Heart Failure Patients with Renal Impairment

In the same multicenter trial comparing lisinopril and captopril for congestive heart failure, a subgroup analysis of patients with baseline renal impairment (serum creatinine >1.6 mg/dL) revealed a clinically meaningful advantage for lisinopril. In this cohort, lisinopril treatment was superior to captopril in improving exercise duration [1].

Heart Failure Renal Impairment Exercise Tolerance

Lisinopril vs. ACE Inhibitor Class: The Only Non-Prodrug and Non-Sulfhydryl Agent with Negligible Protein Binding

Lisinopril possesses a unique combination of structural and pharmacokinetic properties within the ACE inhibitor class. It is the only commonly used ACE inhibitor that is simultaneously a non-prodrug (directly active) and a non-sulfhydryl compound [1]. This distinguishes it from captopril (sulfhydryl, active), enalapril (non-sulfhydryl, prodrug), and ramipril (non-sulfhydryl, prodrug). Quantitatively, this translates to negligible plasma protein binding (<1%), compared to 50% for enalapril, 70% for ramipril, and 30% for captopril [2]. Its calculated logP value is -1.3, significantly lower than enalapril (2.5) and ramipril (2.9), indicating substantially lower lipophilicity [2].

Pharmacokinetics Drug-Drug Interactions Formulation Development

Lisinopril vs. Captopril and Enalapril: Extended Duration of Action Enables Once-Daily Dosing

The duration of action of ACE inhibitors is a key determinant of dosing frequency. Lisinopril's prolonged activity profile is supported by multiple comparative reviews and direct pharmacokinetic data. Its duration of action is established as 24 hours, enabling true once-daily dosing, whereas captopril has a shorter duration (typically 6–8 hours) requiring multiple daily doses, and enalapril may necessitate twice-daily dosing for full 24-hour coverage [1][2]. Quantitatively, the elimination half-life (t1/2) is 12 hours for lisinopril, compared to approximately 1.7 hours for captopril and 11 hours for enalapril [3].

Pharmacodynamics Dosing Regimen Patient Adherence

Lisinopril vs. Enalapril and Ramipril: Lower Protein Binding Reduces Interaction Potential

Plasma protein binding is a critical determinant of a drug's free fraction and its potential for displacement interactions. Lisinopril's protein binding is negligible at <1%, whereas enalapril is 50% bound and ramipril is 70% bound [1]. This quantitative difference is significant, as only the unbound drug is pharmacologically active and available for distribution and clearance.

Drug Interactions Plasma Protein Binding Pharmaceutical Sciences

Optimized Application Scenarios for Lisinopril Based on Differential Evidence


Heart Failure Studies Targeting Improvement in Left Ventricular Function

Given the direct head-to-head evidence showing lisinopril, but not captopril, improves left ventricular ejection fraction in patients with severely reduced baseline function (LVEF <35%), lisinopril should be prioritized as the ACE inhibitor of choice in preclinical or clinical research protocols focused on reverse remodeling and improvement of cardiac contractility in heart failure [1].

Research in Patients with Comorbid Renal Dysfunction and Heart Failure

The demonstration that lisinopril is superior to captopril in improving exercise duration in heart failure patients with renal impairment (serum creatinine >1.6 mg/dL) makes lisinopril the preferred agent for studies enrolling this challenging and clinically relevant patient population [1]. This evidence supports its procurement for trials where functional capacity is a key endpoint.

Long-Term Cardiovascular Outcome Trials and Studies Requiring High Adherence

Lisinopril's validated 24-hour duration of action, supported by a 12-hour half-life and direct comparative data showing once-daily efficacy, positions it as the optimal ACE inhibitor for long-term clinical studies where simplified dosing is paramount for patient adherence and protocol compliance [1][2]. This is a quantifiable advantage over short-acting agents like captopril and offers a potential benefit over enalapril.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Precise Free Drug Concentrations

The unique quantitative property of negligible plasma protein binding (<1%) [1] makes lisinopril an ideal candidate for complex pharmacokinetic studies, including those involving polypharmacy or where accurate measurement of free drug concentrations is essential. This characteristic minimizes confounding variables related to protein binding displacement, simplifying data analysis and interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lisinopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.